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Compound of Interest

Compound Name: RG 6866

Cat. No.: B1679311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
RG 6866 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the

biosynthesis of leukotrienes, which are powerful mediators of inflammation. Identified as N-

hydroxy-N-methyl-2-[4-(phenylmethoxy)phenyl]acetamide, RG 6866 has demonstrated

significant inhibitory activity both in vitro and in vivo, suggesting its potential as a therapeutic

agent for inflammatory disorders. This document provides a comprehensive overview of the

chemical structure, properties, and biological activity of RG 6866, including detailed

experimental protocols and a visualization of its mechanism of action within the 5-lipoxygenase

signaling pathway.

Chemical Structure and Properties
RG 6866, also known by its synonym N-methyl-4-benzyloxyphenylacetohydroxamic acid, is a

hydroxamic acid derivative. Its chemical identity has been confirmed with the CAS Registry

Number 120602-97-3.[1]

Chemical Structure:

Table 1: Physicochemical Properties of RG 6866
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Property Value Source

IUPAC Name

N-hydroxy-N-methyl-2-[4-

(phenylmethoxy)phenyl]aceta

mide

[1]

Synonyms

N-methyl-4-

benzyloxyphenylacetohydroxa

mic acid, Rev 6866

[1]

CAS Number 120602-97-3 [1]

Molecular Formula C16H17NO3 [1]

Molecular Weight 271.31 g/mol [1]

InChIKey
MYMPWMRYZURXNI-

UHFFFAOYSA-N
[1]

H-Bond Donor Count 1 [1]

H-Bond Acceptor Count 3 [1]

Mechanism of Action and Signaling Pathway
RG 6866 exerts its pharmacological effects by inhibiting the enzyme 5-lipoxygenase. This

enzyme is a critical component of the arachidonic acid cascade, responsible for the production

of leukotrienes. By blocking 5-LOX, RG 6866 effectively halts the synthesis of pro-inflammatory

leukotrienes, such as Leukotriene C4 (LTC4), which are involved in the pathophysiology of

various inflammatory diseases.[2]

The generation of leukotrienes from arachidonic acid is a multi-step process initiated by the

activation of 5-LOX. RG 6866 intervenes early in this pathway, preventing the formation of the

unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and consequently, the

downstream leukotrienes.[2]

Figure 1: Mechanism of action of RG 6866 in the 5-lipoxygenase pathway.
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Studies have demonstrated the potent inhibitory effects of RG 6866 on 5-LOX activity in both

cellular and whole-animal models.

Table 2: In Vitro and In Vivo Efficacy of RG 6866

Assay Model System Endpoint Result

In Vitro 5-LOX

Inhibition

Isolated guinea pig

peritoneal

polymorphonuclear

(PMN) cells

Inhibition of 5-HETE

formation
IC50 = 0.20 µM[2]

In Vitro 5-LOX

Inhibition

Supernatant from

PMNs

Inhibition of 5-HETE

production
IC50 = 0.23 µM[2]

In Vivo Leukotriene

Inhibition

Actively sensitized

guinea pigs

Inhibition of LTC4

formation

ED50 = 24.0 mg/kg

(oral)[2]

In Vivo Anaphylaxis

Model

Actively sensitized

guinea pigs

Inhibition of antigen-

induced systemic

anaphylaxis and

LTD4-dependent

bronchoconstriction

Dose-dependent

inhibition[2]

In Vivo Pulmonary

Anaphylaxis

Actively sensitized

guinea pigs
Inhibition of mortality

Significant inhibition at

50 mg/kg (intragastric)

[2]

Experimental Protocols
The following are representative protocols for the key experiments cited. The specific details

are based on the methods described in the primary literature for similar assays.

In Vitro 5-Lipoxygenase Inhibition Assay
This protocol outlines the measurement of 5-HETE (5-hydroxy-6,8,11,14-eicosatetraenoic acid)

formation in isolated guinea pig peritoneal polymorphonuclear (PMN) cells.
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Figure 2: Experimental workflow for the in vitro 5-LOX inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1679311?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Isolation of PMNs: Guinea pig peritoneal PMNs are isolated using standard procedures

involving peritoneal lavage.

Pre-incubation: The isolated PMNs are pre-incubated with varying concentrations of RG
6866 or a vehicle control for a specified period.

Stimulation: The cells are then stimulated with a solution of arachidonic acid to initiate the 5-

LOX pathway.

Incubation: The reaction mixture is incubated at 37°C for a defined time to allow for the

enzymatic conversion of arachidonic acid.

Termination and Extraction: The reaction is terminated, and the lipids, including 5-HETE, are

extracted from the cell suspension.

Analysis: The amount of 5-HETE produced is quantified using High-Performance Liquid

Chromatography (HPLC). The IC50 value is calculated by determining the concentration of

RG 6866 that causes a 50% reduction in 5-HETE formation compared to the vehicle control.

In Vivo Inhibition of LTC4 Formation
This protocol describes the assessment of RG 6866's ability to inhibit the formation of

Leukotriene C4 (LTC4) in an in vivo model of anaphylaxis in guinea pigs.
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Figure 3: Experimental workflow for the in vivo inhibition of LTC4 formation.

Methodology:
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Sensitization: Guinea pigs are actively sensitized to an antigen (e.g., ovalbumin) to induce

an immune response.

Drug Administration: A specified dose of RG 6866 or a vehicle control is administered orally

to the sensitized animals.

Antigen Challenge: After a defined period to allow for drug absorption, the animals are

challenged with the antigen to induce an anaphylactic reaction and leukotriene production.

Sample Collection: At a predetermined time point after the challenge, biological samples

such as lung tissue or plasma are collected.

Leukotriene Extraction and Quantification: Leukotrienes are extracted from the collected

samples, and the concentration of LTC4 is measured using a sensitive method such as

radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS). The

ED50 value is determined as the dose of RG 6866 that results in a 50% reduction in LTC4

levels compared to the vehicle-treated group.

Conclusion
RG 6866 is a well-characterized inhibitor of 5-lipoxygenase with demonstrated efficacy in both

in vitro and in vivo models of inflammation. Its ability to potently block the production of pro-

inflammatory leukotrienes highlights its potential for the development of novel anti-inflammatory

therapies. The data and protocols presented in this guide provide a comprehensive resource

for researchers and drug development professionals interested in the further investigation and

potential clinical application of RG 6866 and other 5-LOX inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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